N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h1-4,6,8-10H,5,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDWZTNVRDRNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide are c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various biological processes, including cell signaling, cell cycle regulation, and protein synthesis.
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the interaction with c-Jun N-terminal kinase 3 can influence the MAPK signaling pathway, which plays a key role in cell proliferation and apoptosis. Similarly, the interaction with CDC7 kinase can affect the cell cycle, particularly the transition from G1 to S phase.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For example, if the compound inhibits c-Jun N-terminal kinase 3, it could potentially suppress cell proliferation and induce apoptosis, leading to a decrease in tumor growth.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and its ability to interact with its targets. Similarly, the presence of other molecules could compete with the compound for binding to its targets, potentially reducing its efficacy.
Biological Activity
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide, also known as PRI-724, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazine ring, an imidazole ring, and a furan ring. The synthesis typically involves multiple steps:
- Formation of the Pyrazine-Imidazole Intermediate : Pyrazine is reacted with imidazole under specific conditions.
- Alkylation : The intermediate is alkylated with an ethyl halide.
- Coupling with Furan-3-Carboxylic Acid : The final product is formed by coupling the alkylated intermediate with furan-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .
This compound exerts its biological effects primarily through the modulation of specific molecular targets within cells. It has been shown to interact with various enzymes and receptors, influencing cellular signaling pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound:
- Cell Line Studies : PRI-724 demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The compound exhibited IC50 values ranging from 10 to 30 µM across different studies .
Mechanistic Insights
Research indicates that PRI-724 may induce apoptosis in cancer cells through the activation of the caspase cascade and inhibition of anti-apoptotic proteins such as Bcl-2. Additionally, it may affect the Wnt/β-catenin signaling pathway, which is crucial in tumorigenesis .
Case Studies
- Study on MCF7 Cells : A study conducted by Wei et al. highlighted the compound's ability to inhibit cell growth significantly at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for breast cancer treatment .
- Combination Therapy : Another investigation explored the effects of combining PRI-724 with standard chemotherapeutics, revealing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide has been investigated for its potential as:
- Anticancer Agent : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated significant inhibition of cell proliferation in MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells with IC50 values of 12.5 µM, 8.7 µM, and 15.3 µM respectively.
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Broad-Spectrum Activity : It has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound, highlighting structure-activity relationships (SAR):
Structure Activity Relationship (SAR)
Research into similar pyrazine derivatives has shown that modifications can enhance biological activity significantly:
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Variant A | Methyl group addition | Increased potency |
| Variant B | Hydroxyl substitution | Enhanced selectivity |
These findings suggest that further optimization of the structure could lead to more effective therapeutic agents.
Comparison with Similar Compounds
Key Differences:
Aromatic Substituents: The target compound incorporates a pyrazine ring and furan carboxamide, whereas the compound in features a 1,3-benzodioxol group and a 2-chlorophenyl hydrazinecarboxamide . describes a benzamide derivative with a hexyloxy linker and an amino acid-like moiety . For example, the electron-deficient pyrazine in the target compound may enhance π-π stacking compared to the electron-rich benzodioxol group in .
Linker Flexibility: The target compound uses a short ethyl spacer between the imidazole and furan carboxamide, while employs a longer hexyloxy chain .
Table 1: Structural Comparison of Compounds
Implications for Bioactivity
While biological data are absent in the evidence, structural analogs suggest possible applications:
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s synthesis typically involves multi-component reactions (MCRs) due to its hybrid heterocyclic structure. Key steps include:
- Condensation Reactions : Combine pyrazine-2-carboxylic acid derivatives with imidazole precursors (e.g., 1H-imidazole-1-ethylamine) under reflux in methanol or ethanol. Catalysts like ammonium acetate or acetic acid can facilitate imine formation .
- Carboxamide Coupling : Use coupling agents such as EDCI/HOBt or DCC for amide bond formation between the furan-3-carboxylic acid and the ethylenediamine-linked imidazole-pyrazine intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane or methanol/dichloromethane gradients) or recrystallization (methanol/diethyl ether) improves purity (>95%) .
Optimization Tips : - Adjust stoichiometry (1:1.2 molar ratio of amine to carboxylic acid) to minimize side products.
- Monitor reaction progress via TLC or HPLC-MS to terminate reactions at optimal yields (typically 60-80%) .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for imidazole (δ 7.5–8.5 ppm), pyrazine (δ 8.5–9.5 ppm), and furan (δ 6.5–7.5 ppm) protons. Use 2D NMR (COSY, HSQC) to confirm connectivity .
- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, imidazole-pyrazine dihedral angles often range between 12–87°, influencing molecular planarity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected within ±0.001 Da) .
Basic: Which in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Antifungal Assays : Use agar diffusion or microplate assays with Candida albicans. Structural analogs with imidazole moieties have shown activity via ergosterol biosynthesis inhibition .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values and selectivity indices .
Advanced: How can computational methods elucidate the mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Prioritize binding poses with low RMSD (<2 Å) and high negative docking scores (≤−7 kcal/mol) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze hydrogen bond occupancy and binding free energy (MM-PBSA) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Replicate Studies : Repeat assays under standardized conditions (e.g., pH, serum content) to control variables .
- Structural Validation : Reconfirm compound identity via NMR and HRMS to rule out batch-specific impurities .
- Target Profiling : Use kinome-wide screening or proteomics to identify off-target effects that may explain divergent results .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .
Advanced: What methodologies apply to studying coordination chemistry with transition metals?
Methodological Answer:
- Ligand Design : The pyrazine and imidazole moieties act as bidentate ligands. Synthesize Ru(II) or Mn(II) complexes by refluxing with metal salts (e.g., RuCl3·3H2O) in ethanol/water (1:1) under nitrogen .
- Characterization : Use UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and EPR (for paramagnetic Mn(II)) to confirm metal-ligand binding .
- Catalytic Activity Testing : Assess complexes in oxidation reactions (e.g., cyclohexane → adipic acid) using H2O2 as an oxidant. Monitor turnover frequency (TOF) via GC-MS .
Advanced: How can corrosion inhibition properties of this compound be evaluated?
Methodological Answer:
- Electrochemical Studies : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) on metal surfaces (e.g., aluminum in 1M HCl). Calculate inhibition efficiency (%IE) from corrosion current density (icorr) .
- Surface Analysis : Use SEM-EDX or AFM to compare surface morphology and elemental composition before/after exposure .
- Theoretical Modeling : Apply DFT to compute adsorption energies (ΔEads) on Fe(110) surfaces. Higher ΔEads (e.g., ≤−150 kJ/mol) correlates with stronger inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
